8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2287301-33-9
VCID: VC7286028
InChI: InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC
Molecular Formula: C15H23NO5
Molecular Weight: 297.351

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

CAS No.: 2287301-33-9

Cat. No.: VC7286028

Molecular Formula: C15H23NO5

Molecular Weight: 297.351

* For research use only. Not for human or veterinary use.

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate - 2287301-33-9

Specification

CAS No. 2287301-33-9
Molecular Formula C15H23NO5
Molecular Weight 297.351
IUPAC Name 8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Standard InChI InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
Standard InChI Key USGQXXPQDUNMHK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule features a 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold, where a piperidine ring (azaspiro component) is fused with a tetrahydrofuran-like oxazine ring (1-oxa component) at a single spiro carbon atom . The unsaturated double bond at the 3-ene position introduces rigidity, while the tert-butyl and methyl ester groups at the 8-O and 3-O positions, respectively, enhance steric bulk and solubility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H23NO5\text{C}_{15}\text{H}_{23}\text{NO}_5
Molecular Weight297.35 g/mol
SMILES NotationCOC(=O)C1=CC2(CCN(C(=O)OC(C)(C)C)CC2)OC1
HybridizationSpirocyclic (4,5-fused rings)

Synthetic Methodologies

Alkylation of Glycine Equivalents

A prominent route involves the alkylation of enantiopure glycine equivalents with cyclic sulfites. For instance, (S)-4-benzyl-1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate reacts with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide under basic conditions (e.g., tt-BuP4_4 ) to yield the spirocyclic product . This method emphasizes stereochemical control, critical for accessing specific diastereomers.

Condensation with Sodium Methoxide

An alternative approach employs tert-butyl 4-oxopiperidine-1-carboxylate and dimethyl 2-methylenesuccinate in tetrahydrofuran (THF) with sodium methoxide. The reaction proceeds via Michael addition and cyclization, yielding the spirocyclic ester intermediate .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Alkylationtt-BuP4_4, THF, −65°C76%
CyclizationNaOMe, THF, 0°C to RT70%

Physicochemical Properties

Spectroscopic Data

  • 1H^1 \text{H} NMR (CDCl3_3): Signals at δ 3.77 ppm (s, 3H, OCH3_3), 1.38 ppm (s, 9H, C(CH3_3)3_3), and 3.30–3.41 ppm (m, 4H, CH2_2) confirm the ester and piperidine moieties .

  • IR (KBr): Peaks at 1740 cm1^{-1} (ester C=O) and 1555 cm1^{-1} (C=C) align with the functional groups .

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